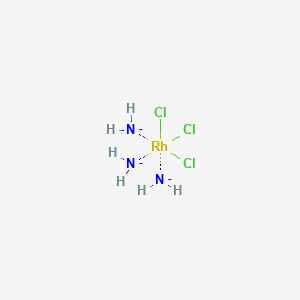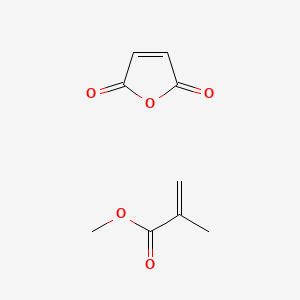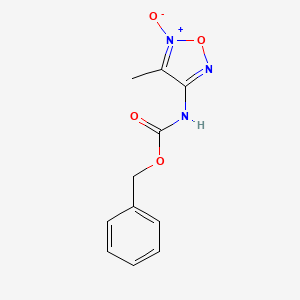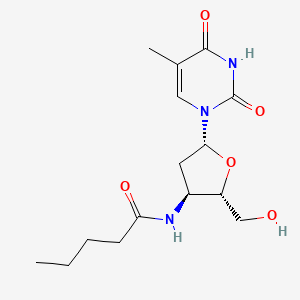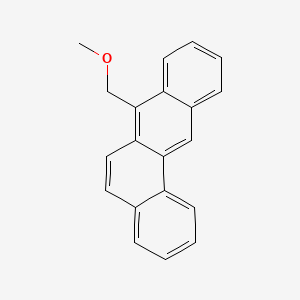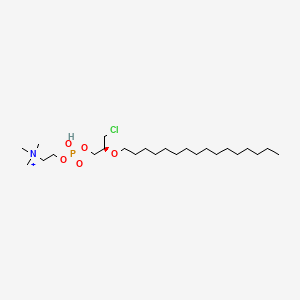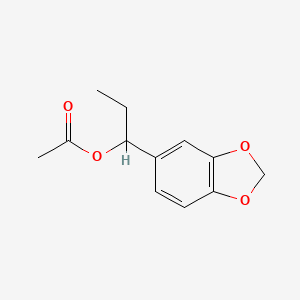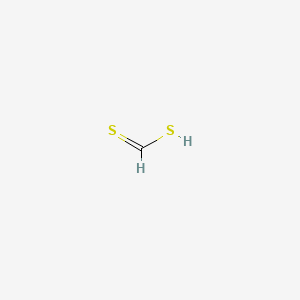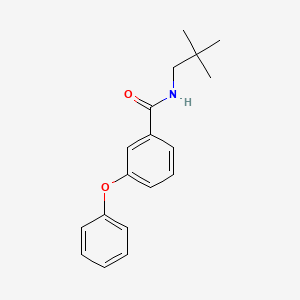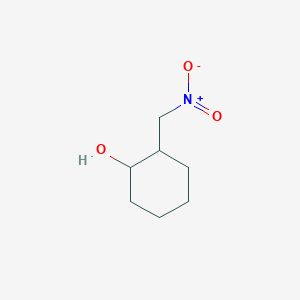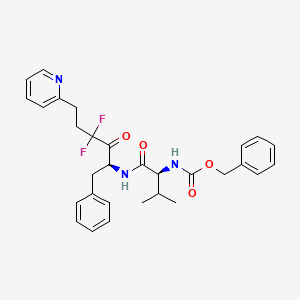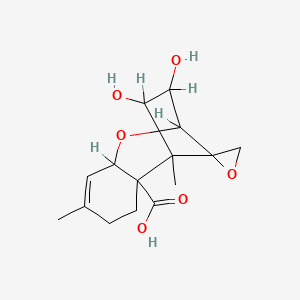
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, particularly as mycotoxins produced by various species of fungi. Trichothecenes are characterized by their tricyclic 12,13-epoxytrichothecane skeleton, which is responsible for their toxic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This is achieved through cyclization reactions, often involving Diels-Alder reactions or other cycloaddition methods.
Epoxidation: Introduction of the epoxy group at the 12,13 position is usually done using peracids like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: The addition of hydroxyl groups at the 3 and 4 positions can be accomplished using reagents like osmium tetroxide (OsO4) followed by oxidative cleavage.
Carboxylation: The carboxyl group at the 15 position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for stringent safety measures. when produced, it typically involves large-scale organic synthesis techniques, including the use of bioreactors for fermentation processes if derived from fungal sources.
化学反应分析
Types of Reactions
Oxidation: Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol or reduce the carboxyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Acyl chlorides, alkyl halides
Major Products
Oxidation: Formation of trichothec-9-en-15-oic acid derivatives with additional ketone or carboxyl groups.
Reduction: Formation of trichothec-9-en-15-ol, 12,13-epoxy-3,4-dihydroxy-.
Substitution: Formation of esters or ethers depending on the substituents used.
科学研究应用
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its effects on cellular processes, particularly protein synthesis inhibition.
Medicine: Studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of antifungal agents and pesticides.
作用机制
The compound exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the peptide chain during translation. This leads to the accumulation of incomplete polypeptides and ultimately cell death. The epoxy group at the 12,13 position is crucial for its binding affinity and toxicity.
相似化合物的比较
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- is unique due to its specific functional groups and their positions. Similar compounds include:
T-2 Toxin: Another trichothecene with similar toxic properties but different functional groups.
HT-2 Toxin: A derivative of T-2 toxin with an additional hydroxyl group.
Deoxynivalenol (DON): A simpler trichothecene with a different substitution pattern.
These compounds share the tricyclic 12,13-epoxytrichothecane skeleton but differ in their specific functional groups and biological activities
属性
CAS 编号 |
81331-37-5 |
|---|---|
分子式 |
C15H20O6 |
分子量 |
296.31 g/mol |
IUPAC 名称 |
10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-carboxylic acid |
InChI |
InChI=1S/C15H20O6/c1-7-3-4-14(12(18)19)8(5-7)21-11-9(16)10(17)13(14,2)15(11)6-20-15/h5,8-11,16-17H,3-4,6H2,1-2H3,(H,18,19) |
InChI 键 |
PERWGNXJWMURFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


